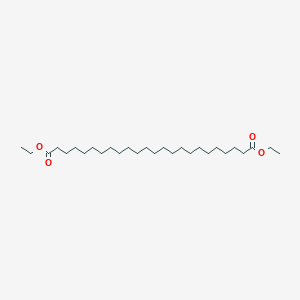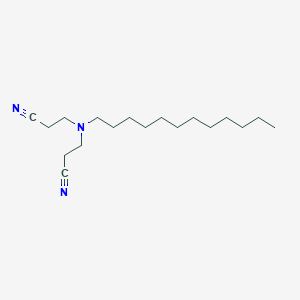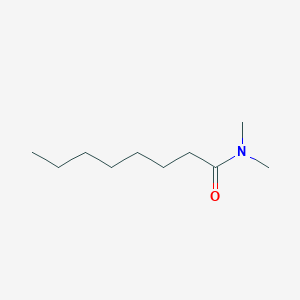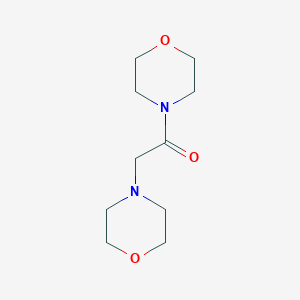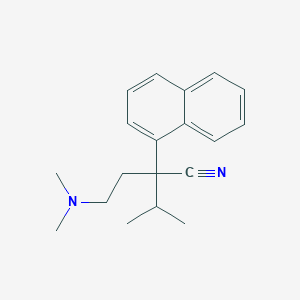
3-Pirimidinaldoxima
Descripción general
Descripción
3-Pyridinealdoxime, also known as 3-pyridinecarboxaldehyde oxime, is an organic compound with the molecular formula C₆H₆N₂O. It is derived from nicotinaldehyde, which is a formyl derivative of pyridine. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
3-Pyridinealdoxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: 3-Pyridinealdoxime derivatives are explored for their potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as pralidoxime, target acetylcholinesterase, an enzyme crucial for nerve function .
Mode of Action
Related compounds like pralidoxime work by reactivating acetylcholinesterase, which has been inactivated by organophosphates .
Biochemical Pathways
3-Pyridinealdoxime might be involved in the aldoxime-nitrile pathway, a significant route of carbon and nitrogen metabolism in many life forms. This pathway starts with the transformation of amino acids to aldoximes, which are then converted to nitriles and ultimately hydrolyzed to acids and ammonia .
Result of Action
The action of similar compounds often results in the reactivation of enzymes that have been inactivated by certain toxins .
Direcciones Futuras
Oximes are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphate poisoning . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research will likely focus on further exploring the diverse applications of oximes .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of 3-Pyridinealdoxime vary with different dosages in animal models .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins . It may also have effects on its localization or accumulation .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Pyridinealdoxime can be synthesized through the reaction of nicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the oxime as a crystalline solid.
Industrial Production Methods: While specific industrial production methods for nicotinaldehyde oxime are not extensively documented, the general approach involves the large-scale synthesis of nicotinaldehyde followed by its conversion to the oxime using hydroxylamine derivatives. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyridinealdoxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: The oxime group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The oxime can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Comparación Con Compuestos Similares
- Picolinaldehyde oxime: Known for its use in coordination chemistry and as an intermediate in organic synthesis.
- Isonicotinaldehyde oxime: Studied for its potential antimicrobial and anti-inflammatory activities.
Propiedades
| { "Design of the Synthesis Pathway": "Nicotinaldehyde oxime can be synthesized through a one-step reaction using nicotinaldehyde and hydroxylamine hydrochloride.", "Starting Materials": [ "Nicotinaldehyde", "Hydroxylamine hydrochloride" ], "Reaction": [ "Dissolve nicotinaldehyde in ethanol", "Add hydroxylamine hydrochloride to the solution and stir for several hours", "Heat the mixture to reflux for 2-3 hours", "Cool the mixture and filter the solid product", "Wash the product with ethanol and dry under vacuum", "The resulting product is nicotinaldehyde oxime" ] } | |
Número CAS |
1193-92-6 |
Fórmula molecular |
C6H6N2O |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
(NZ)-N-(pyridin-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5- |
Clave InChI |
YBKOPFQCLSPTPV-YVMONPNESA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=N\O |
SMILES |
C1=CC(=CN=C1)C=NO |
SMILES canónico |
C1=CC(=CN=C1)C=NO |
| 51892-16-1 1193-92-6 |
|
Pictogramas |
Irritant |
Sinónimos |
3-pyridine-aldoxime 3-pyridinecarboxaldehyde oxime |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

